molecular formula C10H10N2O B7841427 4-Methoxyquinolin-3-amine

4-Methoxyquinolin-3-amine

Cat. No.: B7841427
M. Wt: 174.20 g/mol
InChI Key: AQXIHBQLSHNJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyquinolin-3-amine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antiproliferative Properties

4-Methoxyquinolin-3-amine derivatives demonstrate significant potential in cancer treatment by inhibiting tubulin polymerization and exhibiting antiproliferative activity against various cancer cell lines. For instance, specific derivatives have shown substantial antiproliferative activity against cells like KB, HT29, and MKN45, and are capable of destabilizing microtubules, a critical component in cell division and cancer progression (Lee et al., 2011). Additionally, certain compounds with this compound structure have demonstrated the ability to induce apoptosis efficiently, even exhibiting high blood-brain barrier penetration, making them promising candidates for treating brain-related cancers (Sirisoma et al., 2009).

Antimicrobial and DNA Protective Activities

This compound and its derivatives have also been explored for their antimicrobial properties and ability to protect DNA. Some derivatives, specifically those with a 1,3,4-thiadiazole core, have shown high DNA protective ability and strong antimicrobial activity against various bacterial strains, indicating their potential as therapeutic agents in treating infections and protecting cellular genetic material from damage (Gür et al., 2020).

Fluorescence and Imaging Applications

Interestingly, certain derivatives of this compound exhibit unique fluorescence properties, making them useful in biomedical analysis. For instance, 6-Methoxy-4-quinolone has strong fluorescence across a wide pH range, making it a potential candidate for use as a fluorescent labeling reagent in various biological and chemical studies (Hirano et al., 2004).

Properties

IUPAC Name

4-methoxyquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-10-7-4-2-3-5-9(7)12-6-8(10)11/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXIHBQLSHNJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxyquinolin-3-amine
Reactant of Route 2
Reactant of Route 2
4-Methoxyquinolin-3-amine
Reactant of Route 3
Reactant of Route 3
4-Methoxyquinolin-3-amine
Reactant of Route 4
Reactant of Route 4
4-Methoxyquinolin-3-amine
Reactant of Route 5
Reactant of Route 5
4-Methoxyquinolin-3-amine
Reactant of Route 6
4-Methoxyquinolin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.